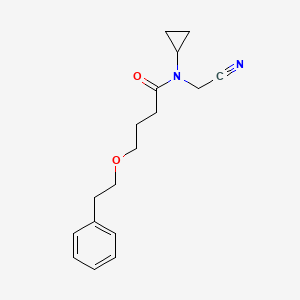
1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine” is likely a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
While specific synthesis methods for “1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine” were not found, pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A significant application of related pyridine derivatives includes the synthesis of new compounds with potential antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, showing variable and modest activity against bacteria and fungi. This study underscores the versatility of pyridine derivatives in generating new molecules with potential therapeutic applications (Patel, Agravat, & Shaikh, 2011).
Herbicide Phytotoxicity and Soil Interaction
Research on pyridine derivatives extends into agricultural sciences, where these compounds are evaluated for their phytotoxicity and interaction with soil properties. Harrison, Weber, and Baird (1976) explored the phytotoxicity of various herbicides, including propachlor (3-chloro-N-isopropylacetanilide), in relation to soil properties, demonstrating the environmental considerations necessary when applying such chemicals (Harrison, Weber, & Baird, 1976).
Ecological Risk Assessment
Solomon et al. (1996) provided a comprehensive ecological risk assessment of atrazine, a widely used pesticide with a structure similar to the query compound, in North American surface waters. Their findings contribute to understanding the environmental impact of such chemicals and inform regulatory and mitigation strategies (Solomon et al., 1996).
Nootropic Agents
The synthesis of nootropic agents, substances that may improve cognitive function, is another area of application for pyridine and piperazine derivatives. Valenta, Urban, Taimr, and Polívka (1994) explored the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, highlighting the chemical versatility and potential therapeutic uses of these derivatives (Valenta, Urban, Taimr, & Polívka, 1994).
Spin-Transitions in Iron(II) Complexes
Research by Pritchard et al. (2009) on the synthesis of pyridine derivatives like 2,6-bis(4-chloropyrazol-1-yl)pyridine and their application in creating iron(II) complexes that exhibit spin-transitions illustrates the compound's potential in material science and molecular electronics (Pritchard et al., 2009).
Safety and Hazards
Direcciones Futuras
While specific future directions for “1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine” were not found, pyrazole compounds continue to be a focus of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine is the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels .
Mode of Action
1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine operates by a highly specific biochemical mode of action. It binds and activates ryanodine receptors, leading to a change in the intracellular calcium concentration .
Biochemical Pathways
The activation of ryanodine receptors by 1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine results in the depletion of intracellular calcium stores . This depletion disrupts the normal biochemical pathways within the cell, particularly those that rely on calcium as a signaling molecule.
Pharmacokinetics
Related compounds such as chlorantraniliprole have been shown to be extensively metabolized and excreted in the urine and faeces
Result of Action
The binding and activation of ryanodine receptors by 1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine lead to muscle paralysis and death . This is due to the disruption of calcium signaling, which is essential for muscle contraction.
Propiedades
IUPAC Name |
1-(3-chloropyridin-2-yl)-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-10(2)15-6-8-16(9-7-15)12-11(13)4-3-5-14-12/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVZOLDNLIWNSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=C(C=CC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2398658.png)


![2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2398663.png)
![3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2398664.png)
![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2398665.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2398670.png)



![(E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide](/img/structure/B2398676.png)

